
Pgg-glucan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly-[1-6]-β-D-glucopyranosyl-[1-3]-β-D-glucopyranose glucan, commonly known as PGG-glucan, is a novel β-(1,6) branched β-(1,3) glucan. It is purified from the cell walls of Saccharomyces cerevisiae, a species of yeast. This compound is recognized for its immunomodulatory properties, particularly its ability to enhance the body’s immune response by activating macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
PGG-glucan is typically extracted from the cell walls of Saccharomyces cerevisiae. The extraction process involves breaking down the yeast cell walls to release the β-glucans, followed by purification steps to isolate the this compound. The specific reaction conditions and synthetic routes can vary, but they generally involve enzymatic hydrolysis and subsequent purification using techniques such as chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fermentation of Saccharomyces cerevisiae. The yeast is cultivated in bioreactors under controlled conditions to maximize the yield of β-glucans. After fermentation, the yeast cells are harvested, and the cell walls are disrupted to release the β-glucans. The this compound is then purified using a series of filtration and chromatography steps to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
PGG-glucan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out to modify the structure of the glucan for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound. The reaction conditions usually involve mild temperatures and neutral pH to prevent degradation of the glucan structure.
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound. This reaction is typically carried out under alkaline conditions.
Substitution: Various substituents can be introduced into the this compound structure using reagents like acetic anhydride or chloroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylated glucans, while reduction can produce glucans with altered hydroxyl group configurations. Substitution reactions can introduce functional groups such as acetates or carboxylates into the glucan structure .
Scientific Research Applications
PGG-glucan has a wide range of scientific research applications due to its immunomodulatory properties. Some of the key applications include:
Chemistry: this compound is used as a model compound to study the structure and function of β-glucans.
Biology: In biological research, this compound is used to investigate the mechanisms of immune activation and modulation.
Medicine: this compound has shown potential as an adjuvant in cancer therapy, enhancing the efficacy of monoclonal antibodies and other immunotherapeutic agents.
Industry: In the food and beverage industry, this compound is used as a functional ingredient to enhance the nutritional value and health benefits of products.
Mechanism of Action
PGG-glucan exerts its effects primarily through the activation of immune cells, particularly macrophages. The compound binds to specific receptors on the surface of macrophages, such as dectin-1, triggering a cascade of signaling events that lead to the activation of these cells. Activated macrophages then produce cytokines and other immune mediators that enhance the body’s immune response. This mechanism of action is responsible for the immunomodulatory and protective effects of this compound .
Comparison with Similar Compounds
PGG-glucan is unique among β-glucans due to its specific branching structure and high purity. Similar compounds include other β-glucans such as lentinan, schizophyllan, and oat β-glucan. While these compounds share some structural similarities with this compound, they differ in their sources, branching patterns, and biological activities. For example, lentinan is derived from the shiitake mushroom and has a different branching structure compared to this compound. Schizophyllan, obtained from the fungus Schizophyllum commune, also has a distinct structure and different immunomodulatory properties. Oat β-glucan, derived from oats, is primarily used for its cholesterol-lowering effects rather than its immunomodulatory properties .
Properties
Molecular Formula |
C36H62O31 |
|---|---|
Molecular Weight |
990.9 g/mol |
IUPAC Name |
2-[2-[2-[[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(42)19(48)21(50)33(60-7)65-29-16(45)10(4-40)62-35(25(29)54)64-27-18(47)12(58-31(56)23(27)52)6-57-32-24(53)28(15(44)9(3-39)59-32)67-36-26(55)30(17(46)11(5-41)63-36)66-34-22(51)20(49)14(43)8(2-38)61-34/h7-56H,1-6H2 |
InChI Key |
KUMGPIKDDOQBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OCC4C(C(C(C(O4)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784840.png)
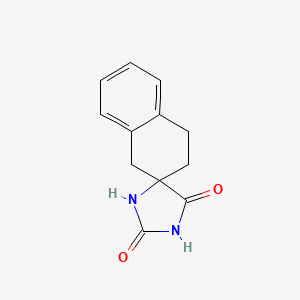
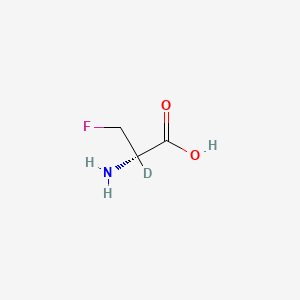
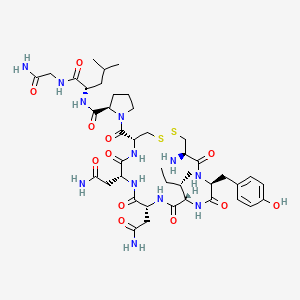
![3-[3-(4-propoxyphenyl)propyl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B10784858.png)
![7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10784866.png)

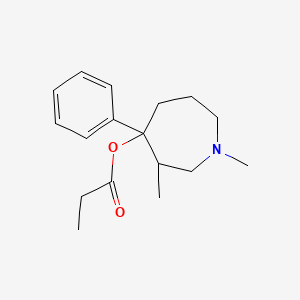


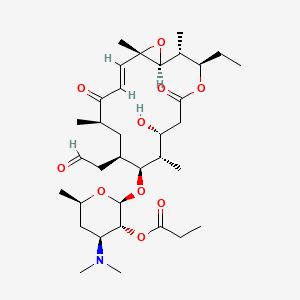

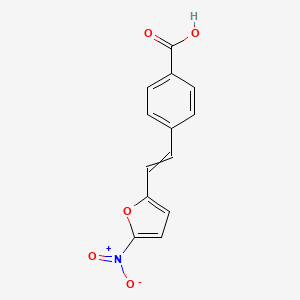
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)
